1-(2,3,5-Tri-O-acetyl--D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,5-Tri-O-acetyl–D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and are often used in medicinal chemistry for their potential therapeutic properties. The compound’s unique structure, which includes a ribofuranosyl moiety and a dichloroimidazo[4,5-c]pyridine core, makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1-(2,3,5-Tri-O-acetyl–D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Acetylation of D-ribofuranose: The D-ribofuranose is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield 2,3,5-tri-O-acetyl-D-ribofuranose.
Formation of the imidazo[4,5-c]pyridine core: This step involves the reaction of appropriate precursors under specific conditions to form the dichloroimidazo[4,5-c]pyridine core.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
1-(2,3,5-Tri-O-acetyl–D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-(2,3,5-Tri-O-acetyl–D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral and anticancer properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and nucleoside metabolism.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and nucleoside analogs.
Wirkmechanismus
The mechanism of action of 1-(2,3,5-Tri-O-acetyl–D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. The compound targets specific enzymes involved in nucleoside metabolism, such as polymerases and kinases, thereby inhibiting their activity and preventing the replication of viral or cancerous cells .
Vergleich Mit ähnlichen Verbindungen
1-(2,3,5-Tri-O-acetyl–D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine can be compared with other nucleoside analogs, such as:
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: This compound is also used in nucleoside synthesis but has different protective groups and a different core structure.
β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: Similar in its use for nucleoside synthesis, but with benzoyl protective groups instead of acetyl.
2-(2,3,5-tri-O-acyl-β-D-ribofuranosyl)-1,2,4-triazine-3,5-diones: These compounds have a triazine core and are used in similar biochemical applications.
The uniqueness of 1-(2,3,5-Tri-O-acetyl–D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine lies in its specific dichloroimidazo[4,5-c]pyridine core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H17Cl2N3O7 |
---|---|
Molekulargewicht |
446.2 g/mol |
IUPAC-Name |
[3,4-diacetyloxy-5-(4,6-dichloroimidazo[4,5-c]pyridin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H17Cl2N3O7/c1-7(23)26-5-11-14(27-8(2)24)15(28-9(3)25)17(29-11)22-6-20-13-10(22)4-12(18)21-16(13)19/h4,6,11,14-15,17H,5H2,1-3H3 |
InChI-Schlüssel |
QUGRSJQZWTYDHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.